N~1~,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine

Description

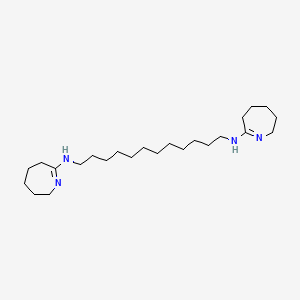

N¹,N¹²-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine is a dimeric polyamine derivative featuring a central dodecane-1,12-diamine backbone with 3,4,5,6-tetrahydro-2H-azepin-7-yl groups at both termini. The azepine moieties are seven-membered partially saturated rings, contributing to unique conformational flexibility and moderate basicity compared to fully aromatic analogs like quinoline derivatives. This compound’s structure enables applications in drug discovery, particularly in targeting intracellular pathogens or cancer cells, where polyamine transporters facilitate uptake .

Properties

CAS No. |

648441-43-4 |

|---|---|

Molecular Formula |

C24H46N4 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

N,N'-bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine |

InChI |

InChI=1S/C24H46N4/c1(3-5-7-13-19-25-23-17-11-9-15-21-27-23)2-4-6-8-14-20-26-24-18-12-10-16-22-28-24/h1-22H2,(H,25,27)(H,26,28) |

InChI Key |

NVXISFLUQDMQBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NCC1)NCCCCCCCCCCCCNC2=NCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine typically involves multi-step organic reactions. One common method includes the reaction of dodecane-1,12-diamine with 3,4,5,6-tetrahydro-2H-azepine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the azepine rings, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N~1~,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N1,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azepine rings can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The dodecane backbone provides structural stability and facilitates the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dodecane-1,12-diamine Derivatives

Key Comparative Insights

Structural Flexibility and Basicity: The target compound’s azepine rings (partially saturated) confer intermediate rigidity compared to fully aromatic quinoline derivatives (e.g., compound 12) or rigid adamantane-based analogs . This flexibility may enhance binding to dynamic biological targets like membrane proteins. In contrast, adamantane-substituted derivatives exhibit high hydrophobicity, improving lipid bilayer penetration but reducing water solubility .

Synthetic Efficiency: Microwave-assisted dimerization (used for quinoline-based compound 12) achieved 53% yield but faced challenges with monosubstituted byproducts . The target compound’s synthesis would likely require optimized coupling conditions to avoid similar issues. Azide-functionalized derivatives (e.g., compound in ) prioritize modularity for click chemistry, enabling rapid diversification .

Biological Activity: Quinoline-based dimers (e.g., compound 12) show potent antileishmanial activity (IC₅₀ = 2 μM) due to DNA intercalation and polyamine transporter-mediated uptake . The target compound’s azepine groups may shift activity toward bacterial or cancer targets. Pyrazine-methylated derivatives () exploit multivalency for enhanced cell penetration, a strategy applicable to the target compound if further functionalized .

Physicochemical Properties: The dodecane-1,12-diamine core (LogP = 2.71) provides balanced hydrophobicity; substituents like azepine (less polar than quinoline) may increase LogP, impacting bioavailability . Adamantane derivatives (LogP > 5) prioritize membrane interaction over solubility, whereas azide-functionalized compounds prioritize reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.